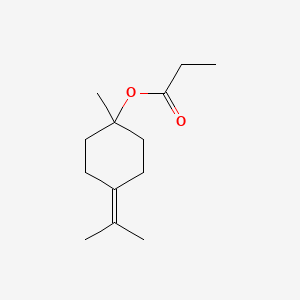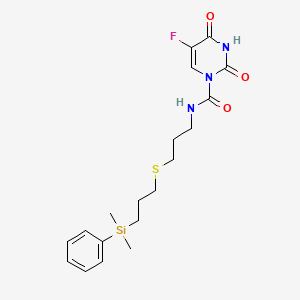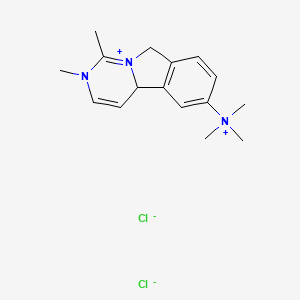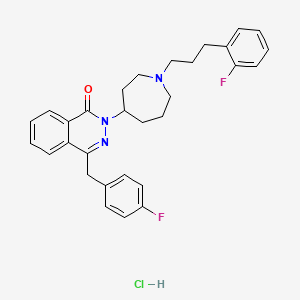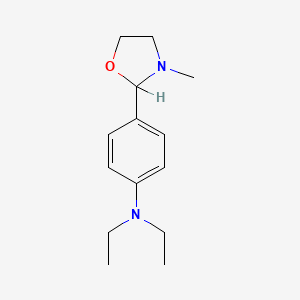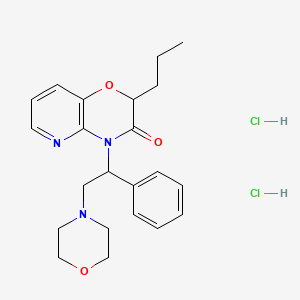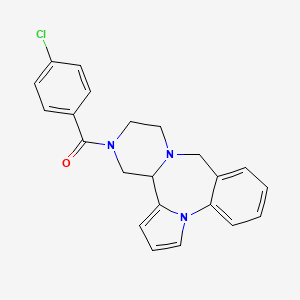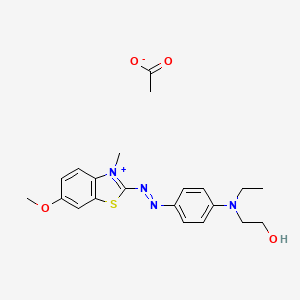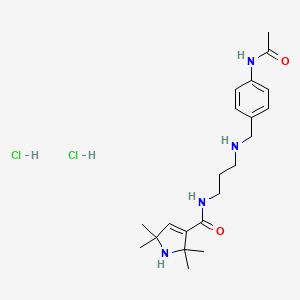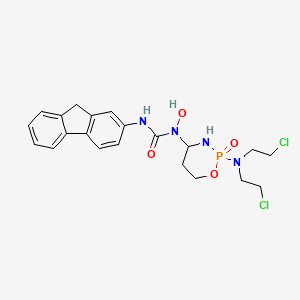
(2S,3S,4R)-2-(hydroxymethyl)oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Anhydro-D-xylitol: is a sugar alcohol derived from xylitol. It is a five-carbon compound with the molecular formula C5H10O4 . This compound is known for its unique structure, which includes an anhydro bridge between the second and fifth carbon atoms. This structural feature imparts distinct chemical properties to 2,5-Anhydro-D-xylitol, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,5-Anhydro-D-xylitol can be synthesized through the intramolecular dehydration of xylitol. This process typically involves heating xylitol in the presence of a catalyst. One common method involves using high-temperature water without adding any hazardous acid catalysts . The dehydration reaction is carried out at temperatures ranging from 523 to 573 K, resulting in the formation of 2,5-Anhydro-D-xylitol.
Industrial Production Methods: Industrial production of 2,5-Anhydro-D-xylitol follows similar synthetic routes but on a larger scale. The process involves the controlled dehydration of xylitol under high-temperature conditions. The use of eco-friendly and efficient catalysts is preferred to minimize environmental impact and ensure high yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Anhydro-D-xylitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize 2,5-Anhydro-D-xylitol, leading to the formation of corresponding carboxylic acids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce 2,5-Anhydro-D-xylitol to its corresponding alcohols.
Substitution: Substitution reactions can occur in the presence of suitable nucleophiles, leading to the formation of various substituted derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols.
Applications De Recherche Scientifique
2,5-Anhydro-D-xylitol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential as a cryoprotectant in biological systems, helping to preserve cells and tissues at low temperatures.
Medicine: Research has investigated its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Mécanisme D'action
The mechanism of action of 2,5-Anhydro-D-xylitol involves its interaction with specific molecular targets and pathways. In biological systems, it can be phosphorylated by glycolytic enzymes, leading to the formation of 2,5-Anhydro-D-xylitol-1,6-bisphosphate. This compound acts as an inhibitor of fructose-1,6-bisphosphate aldolase, a key enzyme in glycolysis . By inhibiting this enzyme, 2,5-Anhydro-D-xylitol disrupts the glycolytic pathway, affecting cellular energy production.
Comparaison Avec Des Composés Similaires
Xylitol: A five-carbon sugar alcohol similar to 2,5-Anhydro-D-xylitol but without the anhydro bridge.
Sorbitol: A six-carbon sugar alcohol with similar chemical properties but a different structure.
Mannitol: Another six-carbon sugar alcohol with applications in medicine and industry.
Uniqueness: 2,5-Anhydro-D-xylitol is unique due to its anhydro bridge, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other sugar alcohols and makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
3169-91-3 |
|---|---|
Formule moléculaire |
C5H10O4 |
Poids moléculaire |
134.13 g/mol |
Nom IUPAC |
(2S,3S,4R)-2-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C5H10O4/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4+,5+/m1/s1 |
Clé InChI |
KZVAAIRBJJYZOW-WISUUJSJSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@@H](O1)CO)O)O |
SMILES canonique |
C1C(C(C(O1)CO)O)O |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



